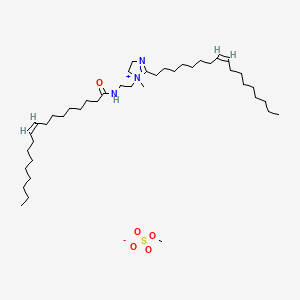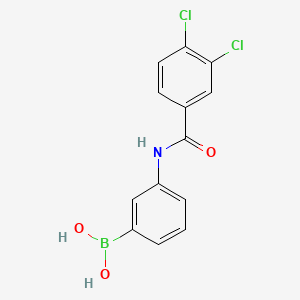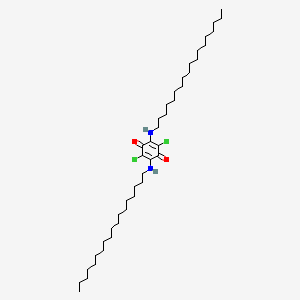![molecular formula C13H19NO4S B14454742 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid CAS No. 75599-75-6](/img/structure/B14454742.png)
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. One common method involves the alkylation of butanoic acid derivatives with appropriate reagents to introduce the ethyl and methyl groups. The phenylsulfamoyl group is then introduced through a sulfonation reaction, using reagents such as phenylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Ethyl-2-methylbutanoic acid: Lacks the phenylsulfamoyl group, resulting in different chemical properties and reactivity.
Phenylsulfonylacetic acid: Contains a similar sulfonyl group but has a different core structure.
Methylphenylsulfonylmethane: Shares the sulfonyl group but differs in the overall molecular framework.
Uniqueness
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is unique due to its combination of aliphatic and aromatic components, along with the presence of a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
75599-75-6 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36 g/mol |
IUPAC名 |
2-ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-4-13(5-2,12(15)16)19(17,18)14(3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChIキー |
PRHORPVHFOOJEA-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)

![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)





![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)

